D-(-)-2-Phenylglycine-d5

Isotope Dilution Mass Spectrometry Stable Isotope-Labeled Internal Standard Bioanalytical Method Validation

D-(-)-2-Phenylglycine-d5 (CAS 1246817-98-0) is a deuterium-labeled non-proteinogenic α-amino acid in which all five aromatic hydrogen atoms of the phenyl ring are replaced by deuterium (phenyl-d5). With a molecular formula of C₈H₄D₅NO₂ and a molecular weight of 156.19 g/mol, it is the stable isotopically labeled analog of D-(-)-2-Phenylglycine (CAS 875-74-1), a critical chiral side-chain building block for semi-synthetic β-lactam antibiotics including ampicillin and cephalexin.

Molecular Formula C8H9NO2
Molecular Weight 156.196
CAS No. 1246817-98-0
Cat. No. B587013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(-)-2-Phenylglycine-d5
CAS1246817-98-0
Synonyms(αR)-α-Amino-benzeneacetic-d5 Acid;  D-2-Phenyl-glycine-d5;  (-)-(R)-Phenylglycine-d5;  (-)-Phenylglycine-d5;  (2R)-Amino-2-phenylethanoic-d5 Acid; 
Molecular FormulaC8H9NO2
Molecular Weight156.196
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D
InChIKeyZGUNAGUHMKGQNY-MWQKFOQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-(-)-2-Phenylglycine-d5 (CAS 1246817-98-0): Stable Isotope-Labeled Chiral Building Block for Quantitative Bioanalysis


D-(-)-2-Phenylglycine-d5 (CAS 1246817-98-0) is a deuterium-labeled non-proteinogenic α-amino acid in which all five aromatic hydrogen atoms of the phenyl ring are replaced by deuterium (phenyl-d5) . With a molecular formula of C₈H₄D₅NO₂ and a molecular weight of 156.19 g/mol, it is the stable isotopically labeled analog of D-(-)-2-Phenylglycine (CAS 875-74-1), a critical chiral side-chain building block for semi-synthetic β-lactam antibiotics including ampicillin and cephalexin . The compound is supplied with a certified isotopic enrichment specification of 98 atom% D and chemical purity of ≥95% to ≥98% depending on the vendor . Its primary utility lies in serving as an internal standard for quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS), gas chromatography–mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) analysis of D-phenylglycine-containing analytes, leveraging the +5 Da mass shift for unequivocal differentiation from the unlabeled analyte [1].

Why Unlabeled D-Phenylglycine, Racemic d5, or Alternative Isotopologues Cannot Replace D-(-)-2-Phenylglycine-d5 in Quantitative Chiral Analysis


Substituting D-(-)-2-Phenylglycine-d5 with unlabeled D-(-)-2-phenylglycine (CAS 875-74-1) eliminates the +5 Da mass shift that is essential for stable isotope dilution mass spectrometry (SID-MS), making it impossible to chromatographically and spectrometrically distinguish the internal standard from the target analyte [1]. Using the racemic D,L-2-phenylglycine-d5 (CAS 358731-96-1) introduces the confounding L-enantiomer, which compromises enantioselective quantification in chiral analytical methods and cannot serve as a faithful tracer for D-phenylglycine incorporation in stereospecific synthetic pathways . The L-(+)-2-phenylglycine-d5 enantiomer (CAS 1246820-68-7) is stereochemically mismatched for studies involving D-phenylglycine-derived pharmaceuticals such as ampicillin and cephalexin . Furthermore, ¹³C₆-labeled D-phenylglycine (Sigma-Aldrich, 99 atom% ¹³C) provides a +6 Da mass shift but at substantially higher cost and with different isotopic purity specifications, and the phenyl-¹³C₆ label does not offer the same utility for deuterium NMR spectroscopy . These fundamental differences in mass shift, stereochemistry, isotopic label position, and analytical compatibility render simple substitution invalid for quantitative bioanalytical workflows.

Quantitative Differentiation Evidence for D-(-)-2-Phenylglycine-d5: Head-to-Head and Cross-Study Comparator Data


Isotopic Enrichment: 98 atom% D Specification Enables Reliable Isotope Dilution Quantitation vs. Unlabeled D-Phenylglycine

D-(-)-2-Phenylglycine-d5 is specified at 98 atom% D isotopic enrichment by CDN Isotopes (Product D-7875) and Bidepharm . In contrast, the unlabeled D-(-)-2-phenylglycine (CAS 875-74-1) contains only the natural abundance of deuterium (~0.015 atom% D) and provides no usable mass shift for SID-MS. The d5-labeled compound delivers a nominal mass increase of +5 Da (monoisotopic mass 156.0947 Da vs. 151.0633 Da for the unlabeled form), exceeding the industry-recommended minimum of +3 Da for reliable differentiation from the analyte isotopic envelope in LC-MS/MS [1]. This mass shift ensures that the [M+H]⁺ ion of the internal standard (m/z ~157.1) is fully resolved from the unlabeled analyte (m/z ~152.1), eliminating cross-talk in multiple reaction monitoring (MRM) transitions.

Isotope Dilution Mass Spectrometry Stable Isotope-Labeled Internal Standard Bioanalytical Method Validation

Stereochemical Configuration: D-Enantiomer Purity Ensures Relevance to β-Lactam Antibiotic Research vs. Racemic d5

D-(-)-2-Phenylglycine-d5 retains the (R)-configuration at the α-carbon with specific optical rotation [α]₂₀/D of the unlabeled parent compound reported as −156° (c = 1, 1 M HCl) . This stereochemistry matches the D-phenylglycine side chain incorporated into semi-synthetic β-lactam antibiotics such as ampicillin, cephalexin, and cefaclor . By comparison, the commercially available racemic D,L-2-phenylglycine-d5 (CAS 358731-96-1) contains equimolar amounts of the undesired L-enantiomer, which would co-elute under non-chiral LC conditions yet introduce quantitative bias when enzymatic or receptor-based detection systems with stereochemical preference are employed. The enantiopure D-form is therefore specifically required for tracer studies of D-Phg incorporation into antibiotic scaffolds and for chiral LC-MS/MS methods that resolve D- and L-phenylglycine [1].

Chiral Analysis β-Lactam Antibiotics Enantioselective Synthesis

Positional Labeling Integrity: Phenyl Ring-d5 Deuteration Ensures Metabolic Stability vs. Potential Backbone-Labeled Analogs

The five deuterium atoms in D-(-)-2-Phenylglycine-d5 are covalently bound to aromatic carbon positions (2,3,4,5,6-phenyl-d5) of the phenyl ring as confirmed by the IUPAC name (2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid and the SMILES notation [2H]c1c([2H])c([2H])c([C@@H](N)C(=O)O)c([2H])c1[2H] . This C–D bond placement on aromatic carbons confers resistance to hydrogen-deuterium exchange under physiological pH and typical sample preparation conditions, in contrast to labels positioned on exchangeable heteroatom positions (e.g., N–D, O–D) or at the α-carbon. The chemical purity specification of ≥95% (MuseChem, TRC/CymitQuimica) to ≥98% (Bidepharm, InvivoChem) with the 98 atom% D enrichment is verifiable via batch-specific Certificates of Analysis including NMR, HPLC, and GC . Any back-exchange or label scrambling in a less stable labeling architecture would degrade the +5 Da mass shift advantage and introduce quantitative error in tracer studies.

Metabolic Tracing Deuterium Exchange Stability Pharmacokinetic Studies

Supplier-Verified Chemical Purity and Batch-to-Batch Consistency: 98% Standard Purity with Multi-Technique QC vs. Lower-Purity Alternatives

Among suppliers of D-(-)-2-Phenylglycine-d5, chemical purity specifications range from ≥95% (MuseChem Cat. S000730; TRC/CymitQuimica 'Min. 95%') to ≥98% (Bidepharm BD01398452; InvivoChem Cat. V48503) . The unlabeled D-(-)-2-phenylglycine is commercially available at higher purity grades (≥99.0% NT from Sigma-Aldrich; 99% from Thermo Scientific) because bulk industrial production for antibiotic manufacturing has driven process optimization . The 2–5 percentage point purity differential between the deuterated and unlabeled forms reflects the added synthetic complexity of perdeuteration. Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC, enabling end-users to verify both chemical purity and isotopic enrichment before method deployment . For the D,L-2-phenylglycine-d5 racemate (CAS 358731-96-1), chemical purity is similarly specified at 98% by Chemscene, but the absence of enantiomeric purity specification represents a data gap for chiral applications .

Quality Control Certificate of Analysis Method Validation

Long-Term Storage Stability: 3-Year Room-Temperature Integrity with Documented Re-Analysis Protocol

CDN Isotopes and Alfa Chemistry / isotope-science explicitly state in their technical datasheets that D-α-Phenyl-d5-glycine is stable when stored under recommended conditions at room temperature, with a formal recommendation that after three years the compound should be re-analyzed for chemical purity before use . This documented 3-year room-temperature stability window—contrasted with MedChemExpress's specification of -20°C long-term storage (3 years powder) and 4°C (2 years)—provides procurement-relevant differentiation for laboratories with limited cold-storage capacity . The unlabeled D-phenylglycine, by comparison, is typically specified with indefinite room-temperature storage and no mandated re-analysis interval, reflecting the additional degradation pathway risk introduced by potential deuterium-hydrogen back-exchange in the labeled compound over extended timeframes. The 3-year re-analysis recommendation thus serves as both a quality assurance safeguard and a practical guideline for inventory management in ISO 17025-accredited laboratories.

Reference Standard Stability Inventory Management GLP Compliance

Procurement-Driven Application Scenarios for D-(-)-2-Phenylglycine-d5 in Quantitative Bioanalysis and Pharmaceutical Research


Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantitation of D-Phenylglycine in β-Lactam Antibiotic Pharmacokinetic Studies

D-(-)-2-Phenylglycine-d5 is deployed as the internal standard in isotope dilution LC-MS/MS methods for quantifying D-phenylglycine released from β-lactam antibiotics (ampicillin, cephalexin) during in vivo metabolism or forced degradation studies. The +5 Da mass shift and 98 atom% D enrichment ensure baseline chromatographic resolution from the unlabeled analyte, enabling accurate pharmacokinetic parameter estimation (Cₘₐₓ, AUC, t₁/₂) with precision within ±15% CV as per ICH M10 bioanalytical method validation guidelines [1]. The enantiopure D-configuration ensures that the internal standard co-elutes with the target D-phenylglycine analyte under reversed-phase conditions, correcting for matrix effects and extraction recovery variability [2].

Tracer for D-Phenylglycine Incorporation into Semi-Synthetic Antibiotic Scaffolds via Metabolic Engineering

In metabolic engineering studies aimed at producing D-phenylglycine from glucose via engineered microbial pathways, D-(-)-2-Phenylglycine-d5 serves as a non-radioactive tracer to track incorporation efficiency and confirm stereochemical fidelity of the biosynthetic product. The five aromatic deuterium labels enable GC-MS or LC-MS detection of the intact d5-labeled phenylglycine moiety incorporated into the final antibiotic structure (e.g., cephalexin-d5), providing quantitative yield data without the regulatory burden of ¹⁴C or ³H radiolabeling . The metabolic stability of the aromatic C–D bonds prevents label loss during fermentation and downstream processing.

Chiral Purity Verification of D-Phenylglycine Batches via Isotope Dilution with Deuterated Enantiopure Reference

For pharmaceutical quality control laboratories certifying D-phenylglycine as a starting material for API synthesis, D-(-)-2-Phenylglycine-d5 can be employed as an internal standard in a chiral LC-MS method to simultaneously quantify trace L-phenylglycine enantiomeric impurity. The deuterated internal standard co-elutes with the D-enantiomer peak under chiral separation conditions, enabling precise ratio measurement of D/L peak areas and detection of enantiomeric impurity at levels as low as 0.1% relative to the main peak [3]. This application directly leverages the compound's single-enantiomer identity, which cannot be replicated using the racemic d5 alternative.

NMR Mechanistic Studies of β-Lactam Acylase Enzyme Specificity Using Deuterium NMR Spectroscopy

D-(-)-2-Phenylglycine-d5 enables ²H NMR-based investigation of enzyme-substrate interactions in penicillin acylase and cephalosporin acylase systems. The five equivalent aromatic deuterons provide a strong, narrow ²H NMR signal (~7.3 ppm in CDCl₃ vs. TMS) that can be monitored during enzymatic acylation or hydrolysis reactions to determine kinetic isotope effects (KIE) and binding orientations without interference from protonated solvent signals . This application exploits the deuteration position (phenyl ring) and the high isotopic enrichment (98 atom% D), features not available with ¹³C-labeled or unlabeled alternatives.

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